molecular formula C21H18N4O2 B10877751 1H-benzotriazol-1-ylmethyl 1,2,3,4-tetrahydroacridine-9-carboxylate

1H-benzotriazol-1-ylmethyl 1,2,3,4-tetrahydroacridine-9-carboxylate

Cat. No.: B10877751
M. Wt: 358.4 g/mol
InChI Key: RPYXTJCRMDJOLI-UHFFFAOYSA-N
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Description

1H-1,2,3-Benzotriazol-1-ylmethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate is a complex organic compound that combines the structural features of benzotriazole and acridine. Benzotriazole is known for its stability and utility in various chemical reactions, while acridine derivatives are often used in medicinal chemistry due to their biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,3-benzotriazol-1-ylmethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate typically involves the reaction of benzotriazole with an acridine derivative under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1H-1,2,3-Benzotriazol-1-ylmethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the acridine moiety, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different acridine derivatives, while substitution reactions can introduce various functional groups into the benzotriazole moiety.

Scientific Research Applications

1H-1,2,3-Benzotriazol-1-ylmethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-1,2,3-benzotriazol-1-ylmethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate involves its interaction with specific molecular targets. The benzotriazole moiety can act as a stabilizing group, while the acridine component may interact with biological molecules such as DNA or proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Benzotriazole: Known for its stability and use in various chemical reactions.

    Acridine: Used in medicinal chemistry for its biological activity.

    1H-1,2,3-Benzotriazol-1-ylmethyl benzoic acid: Another compound combining benzotriazole with a different aromatic system.

Uniqueness

1H-1,2,3-Benzotriazol-1-ylmethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate is unique due to its combination of benzotriazole and acridine structures, which confer both stability and biological activity

Properties

Molecular Formula

C21H18N4O2

Molecular Weight

358.4 g/mol

IUPAC Name

benzotriazol-1-ylmethyl 1,2,3,4-tetrahydroacridine-9-carboxylate

InChI

InChI=1S/C21H18N4O2/c26-21(27-13-25-19-12-6-5-11-18(19)23-24-25)20-14-7-1-3-9-16(14)22-17-10-4-2-8-15(17)20/h1,3,5-7,9,11-12H,2,4,8,10,13H2

InChI Key

RPYXTJCRMDJOLI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCN4C5=CC=CC=C5N=N4

Origin of Product

United States

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